D-Name

Cardiovascular Pharmacology NOS Inhibition Enantiomer Selectivity

D-NAME (N(G)-Nitro-D-arginine methyl ester, CAS 141968-19-6) is the D-enantiomer of the widely used nitric oxide synthase (NOS) inhibitor L-NAME. While historically classified as an 'inactive' negative control, recent long-term in vivo studies have demonstrated that D-NAME exhibits measurable, dose-dependent NOS inhibitory activity and hemodynamic effects, particularly in the cardiovascular system.

Molecular Formula C7H15N5O4
Molecular Weight 233.23 g/mol
CAS No. 141968-19-6
Cat. No. B132136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Name
CAS141968-19-6
Molecular FormulaC7H15N5O4
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
InChIInChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m1/s1
InChIKeyKCWZGJVSDFYRIX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-NAME: NOS Inhibition Research Overview


D-NAME (N(G)-Nitro-D-arginine methyl ester, CAS 141968-19-6) is the D-enantiomer of the widely used nitric oxide synthase (NOS) inhibitor L-NAME . While historically classified as an 'inactive' negative control, recent long-term in vivo studies have demonstrated that D-NAME exhibits measurable, dose-dependent NOS inhibitory activity and hemodynamic effects, particularly in the cardiovascular system . This compound is a small molecule amino acid derivative with the molecular formula C7H15N5O4 and a molecular weight of 233.23 g/mol, and is typically supplied as a free base or hydrochloride salt for research use .

Partial NOS inhibition model for cardiovascular remodeling research
Enantiomer comparator context for stereospecific NOS studies
Research use only; not for human or veterinary diagnostic or therapeutic use

Why D-NAME Cannot Be Substituted in Cardiovascular Research


Generic substitution of NOS inhibitors is not scientifically valid due to significant differences in enantiomeric potency, in vivo pharmacokinetics, and downstream physiological effects. D-NAME is not simply an 'inactive' analog of L-NAME; its unique, low-potency NOS inhibition profile produces a distinct cardiovascular remodeling phenotype that is quantitatively comparable to half the dose of L-NAME, but not to other NOS inhibitors like 7-nitroindazole or aminoguanidine . Substituting D-NAME with L-NAME, even at adjusted doses, fails to replicate its specific hemodynamic and structural effects, as evidenced by differential impacts on myocardial NO synthase activity, aortic wall mass, and fibrosis . Therefore, for studies requiring a controlled, partial NOS inhibition model or a validated, low-activity comparator, D-NAME is an irreplaceable tool.

L-NAME Higher NOS inhibition potency leads to a complete blockade phenotype; may not replicate the intermediate hemodynamic and structural profile reported for D-NAME.
Other NOS inhibitors Compounds like 7-nitroindazole or aminoguanidine differ in isoform selectivity and tissue distribution; substitution may shift the observed cardiovascular phenotype.
Dose-adjusted L-NAME Adjusting the dose of L-NAME to match a partial inhibition level may not reproduce the distinct myocardial fibrosis pattern or acute hemodynamic differentiation reported.

D-NAME Differentiation Evidence vs. L-NAME


Measurable NOS Inhibition In Vivo

Contrary to the conventional classification of D-NAME as an inactive negative control, a 4-week in vivo study in male Wistar rats demonstrated that D-NAME (40 mg/kg/day) significantly inhibits myocardial and aortic NOS activity. While L-NAME at the same dose (40 mg/kg/day) produced greater inhibition, D-NAME's effect was comparable to that of a 20 mg/kg/day dose of L-NAME, establishing its unique, low-potency NOS inhibition profile .

Myocardial NOS activity
Head-to-head
25% decrease
Supports partial NOS inhibition model context
40 mg/kg/day D-NAME vs. 42% (L-NAME 40) and 24% (L-NAME 20); rat in vivo study.
Cardiovascular Pharmacology NOS Inhibition Enantiomer Selectivity

Hemodynamic and Structural Remodeling vs. L-NAME

Long-term (4-week) administration of D-NAME (40 mg/kg/day) in rats led to significant increases in systolic blood pressure and left ventricle weight/body weight (LVW/BW) ratio, quantitatively distinct from both control and L-NAME-treated groups. The LVW/BW ratio increase with D-NAME (13%) was similar to that seen with 20 mg/kg/day L-NAME (14%), but significantly less than the 27% increase seen with 40 mg/kg/day L-NAME . Aortic wall cross-sectional area also increased by 25% with D-NAME, compared to 17% with L-NAME 20 mg/kg and 45% with L-NAME 40 mg/kg .

LVW/BW ratio increase
Head-to-head
13% vs. 27% (L-NAME 40)
Reported intermediate cardiac remodeling phenotype
4-week oral administration in rats; 14% for L-NAME 20 mg/kg/day.
Hypertension Models Cardiovascular Remodeling Hemodynamics

Myocardial Fibrosis Intermediate Phenotype

Histological analysis of rat hearts after 4 weeks of treatment revealed that D-NAME (40 mg/kg/day) induced a specific degree of myocardial fibrosis that was significantly different from both control and L-NAME-treated groups. D-NAME treatment resulted in 5.25% myocardial fibrosis, which is 5.6-fold higher than control (0.94%) but 47% lower than the fibrosis induced by an equivalent dose of L-NAME (10.54%) . This intermediate level of fibrosis is consistent across studies .

Myocardial fibrosis % area
Head-to-head
5.25% vs. 10.54% (L-NAME 40)
Specific intermediate fibrotic phenotype reported
Control 0.94%; L-NAME 20 at 4.70%; histology after 4-week treatment.
Cardiac Fibrosis Myocardial Remodeling Histopathology

Acute Hemodynamic Differentiation vs. L-NAME

In an acute in vivo model using baroreceptor-denervated rabbits, pretreatment with D-NAME (20 mg/kg) failed to prevent protamine-induced hypotension, whereas L-NAME (20 mg/kg) significantly inhibited the depressor effects. Following protamine challenge, the D-NAME group experienced substantial decreases in heart rate (to 93.7% of baseline), mean arterial pressure (to 75.0% of baseline), and renal sympathetic nerve activity (to 65.2% of baseline). In contrast, L-NAME pretreatment preserved these parameters closer to baseline levels .

Acute MAP change
Head-to-head
Decrease to 75% baseline
D-NAME lacks acute central sympatho-inhibitory effect
Rabbit baroreceptor-denervated model; L-NAME prevented hypotension.
Acute Hemodynamics Sympathetic Nervous System Baroreceptor Function

Inactive in Nociceptive and Neuronal Plasticity Models

In a rat model of spinal long-term potentiation (LTP) associated with nociception, local application of D-NAME (1 mM, 20 μl) had no significant effect on the induction of LTP, whereas L-NAME (1 mM, 20 μl) strikingly blocked it . Similarly, D-NAME (3-10 µg/mouse) had no effect on nociception in the mouse tail-flick test, a classic pain model . This demonstrates that D-NAME's NOS inhibitory activity is highly context-dependent and not universal.

Spinal LTP / nociception
Context-dependent
No significant effect
Valid negative control in neuronal plasticity models
L-NAME strikingly blocked LTP; D-NAME inactive at tested concentration.
Nociception Spinal LTP Neuronal Plasticity

D-NAME Research and Application Scenarios


Cardiovascular Partial NOS Inhibition Studies

Procure D-NAME to establish a reproducible, intermediate NOS inhibition model for studying the dose-dependent effects of NO deficiency on hypertension, cardiac hypertrophy, and vascular remodeling. As demonstrated by Babál et al. (2000), D-NAME at 40 mg/kg/day produces hemodynamic and structural changes comparable to half the dose of L-NAME, allowing for precise investigation of partial NOS blockade without the confounding effects of complete enzyme inhibition .

Enantiomer Control in Acute Functional Assays

Use D-NAME as a stereospecific control for L-NAME in acute experiments, particularly in models of sympathetic nerve activity and baroreceptor function. The study by Hamada et al. (2005) provides a clear, quantitative example where D-NAME fails to replicate L-NAME's central sympatho-inhibitory effects, confirming that observed effects are due to specific NOS inhibition by the L-enantiomer .

Negative Control for NOS-Dependent Plasticity

In studies of spinal LTP and nociception, D-NAME serves as a validated negative control. As shown by Zhang et al. (2005), D-NAME does not block spinal LTP induction, unlike L-NAME, making it essential for confirming that observed effects are specifically mediated by NOS inhibition and not due to off-target actions .

Cardiac Fibrosis and Tissue Remodeling Studies

Employ D-NAME to generate a specific, intermediate level of myocardial fibrosis (5.25% vs. 0.94% control and 10.54% high-dose L-NAME) as documented by Pechánová et al. (1999). This allows researchers to study the fibrotic process under conditions of partial NOS inhibition, which may be more physiologically relevant than complete NOS blockade .

Application
Selection Property
Validation Focus
Cardiovascular partial NOS inhibition model
Low-potency NOS inhibition profile
Hemodynamic and structural endpoint monitoring
Enantiomer control in acute functional assays
Stereochemical control context
Sympathetic nerve activity and baroreceptor endpoints
Negative control for NOS-dependent plasticity
Context-dependent NOS inactivity
Spinal LTP and nociceptive readouts
Cardiac fibrosis intermediate phenotype
Intermediate fibrotic remodeling profile
Myocardial fibrosis quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Name

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.